2-(3-溴苯氧基甲基)环氧乙烷

描述

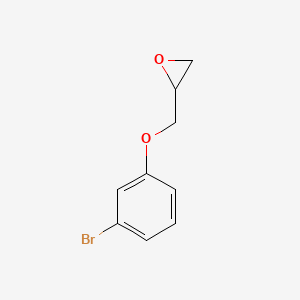

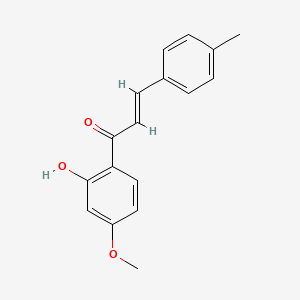

“2-(3-Bromophenoxymethyl)oxirane” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is primarily used for research and development purposes .

Molecular Structure Analysis

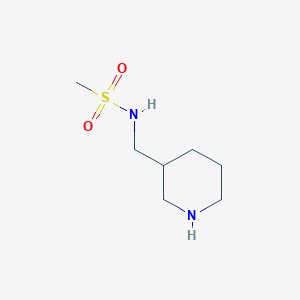

The molecular structure of “2-(3-Bromophenoxymethyl)oxirane” consists of a three-membered cyclic ether (oxirane) with a bromophenoxymethyl group attached . The exact 3D structure can be viewed using computational chemistry software .Chemical Reactions Analysis

While specific reactions involving “2-(3-Bromophenoxymethyl)oxirane” are not available, oxiranes in general are known to undergo ring-opening reactions. For instance, an amine-catalyzed reaction of oxiranes with carboxylic acids has been studied .Physical And Chemical Properties Analysis

“2-(3-Bromophenoxymethyl)oxirane” is a liquid at room temperature . Its boiling point is predicted to be approximately 287.5°C at 760 mmHg . The density is predicted to be around 1.5 g/mL .科学研究应用

合成与结构: Uchiyama 等人(2003 年)探讨了五配位 1,2-氧代锑烷的合成和结构,其中涉及产生环氧乙烷的反应,展示了 2-(3-溴苯氧基甲基)环氧乙烷在复杂化学合成过程中的作用。该研究重点介绍了其在通过热解创建结构化化合物中的应用 (Uchiyama, Kano, & Kawashima, 2003).

聚合物研究: Shih 和 Tirrell(1984 年)研究了(2-溴乙基)环氧乙烷向聚-[(2-溴乙基)环氧乙烷] 转化,揭示了其在聚合物研究中的重要性。这项工作展示了 2-(3-溴苯氧基甲基)环氧乙烷在创建具有潜在工业和材料科学应用的聚合物中的应用 (Shih & Tirrell, 1984).

放射性标记和合成: Abbas 等人(1991 年)描述了与 2-(3-溴苯氧基甲基)环氧乙烷相关的化合物的合成、纯化和放射性标记。他们的工作对于理解该化合物在放射性标记中的作用至关重要,放射性标记是一种在包括医学和生物研究在内的各种科学研究中很重要的技术 (Abbas, Younas, & Feinendegen, 1991).

环境影响: Manasfi 等人(2015 年)调查了氯化海水游泳池中氧苯酮的降解产物,深入了解了相关环氧乙烷化合物的环境影响和行为。这项研究对于理解 2-(3-溴苯氧基甲基)环氧乙烷和类似化学品的生态方面至关重要 (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

电化学应用: Zhang 等人(2014 年)探讨了用羟甲基和环氧乙烷功能化的聚(3,4-乙撑二氧噻吩)薄膜的电致变色增强,突出了环氧乙烷衍生物在开发具有特定电化学性质的先进材料中的作用 (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).

分子成像: Abbas 等人(2011 年)专注于合成依托莫西,一种 2-{6-(4-氯苯氧基)己基}环氧乙烷-2-羧酸钠,以供潜在的诊断代谢研究和分子成像使用。这项研究强调了环氧乙烷衍生物在医学成像技术中的重要性 (Abbas, Yunus, & Feinendegen, 2011).

材料科学: Merlani 等人(2015 年)研究了 2,3-二取代环氧乙烷的开环聚合,导致形成具有独特羰基-芳香 π 堆叠结构的聚醚。这项研究展示了 2-(3-溴苯氧基甲基)环氧乙烷在开发具有特定结构特征的新材料中的应用 (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).

遗传研究: Schweikl、Schmalz 和 Weinmann(2004 年)分析了环氧乙烷在哺乳动物细胞中微核的形成和基因突变的诱导。这项研究与理解接触 2-(3-溴苯氧基甲基)环氧乙烷等化合物对遗传的影响有关 (Schweikl, Schmalz, & Weinmann, 2004).

作用机制

属性

IUPAC Name |

2-[(3-bromophenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGHPATEBXUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenoxymethyl)oxirane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)

![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)

![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)

![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)

![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)

![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)